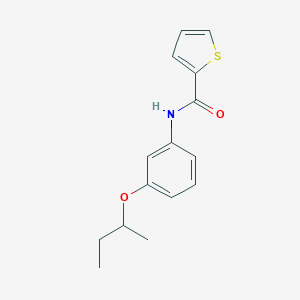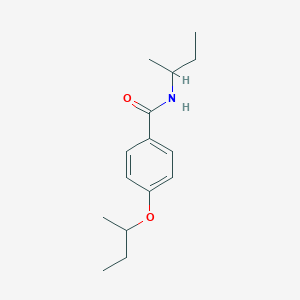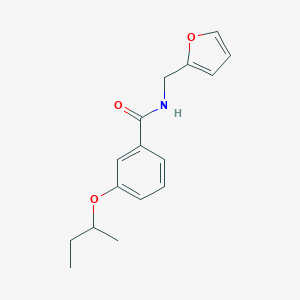![molecular formula C18H20N2O3 B268497 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential use in scientific research. MPCC is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating appetite, energy expenditure, and body weight. In
Mécanisme D'action
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide acts as a selective antagonist of MC4R, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. MC4R plays a crucial role in regulating appetite and body weight by modulating the activity of neurons in the hypothalamus. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide blocks the binding of melanocortin peptides to MC4R, thereby reducing the activity of MC4R-expressing neurons and leading to a decrease in food intake and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide have been extensively studied in animal models. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to reduce food intake and body weight in rodents, primates, and humans. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to increase energy expenditure and improve glucose and lipid metabolism in animal models. Additionally, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to have cardiovascular effects, such as reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a selective antagonist of MC4R, which allows for the specific study of MC4R signaling pathways. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to have a long half-life, which allows for sustained MC4R antagonism over an extended period of time. However, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has some limitations for lab experiments. It is a relatively new compound, and its effects on other physiological processes outside of MC4R signaling are not well understood. Additionally, 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. One area of research is the role of MC4R in the development of obesity and related metabolic disorders. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide may have potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. Another area of research is the development of more selective and potent MC4R antagonists. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide may serve as a starting point for the development of new MC4R antagonists with improved pharmacological properties. Additionally, the effects of MC4R antagonism on other physiological processes, such as inflammation and immune function, warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-aminobenzoyl)-L-proline methyl ester. The resulting intermediate is then reacted with propylamine to obtain 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide. The synthesis of 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use in scientific research. One of the major areas of research has been the role of MC4R in regulating appetite and body weight. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been used to study the effects of MC4R antagonism on food intake, energy expenditure, and body weight in animal models. 4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been used to study the role of MC4R in other physiological processes, such as glucose metabolism, lipid metabolism, and cardiovascular function.
Propriétés
Nom du produit |
4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[(4-methoxybenzoyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-12-19-17(21)13-4-8-15(9-5-13)20-18(22)14-6-10-16(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
VYSQDHNNZWIDQP-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



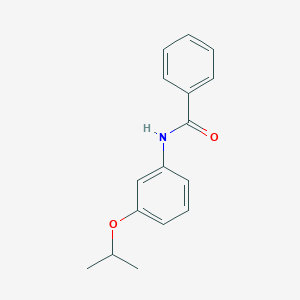
![2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268420.png)
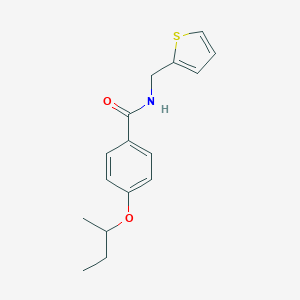
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B268422.png)
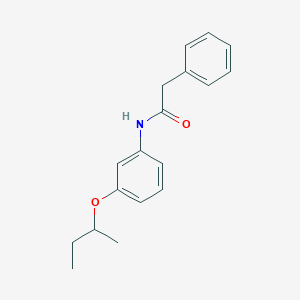
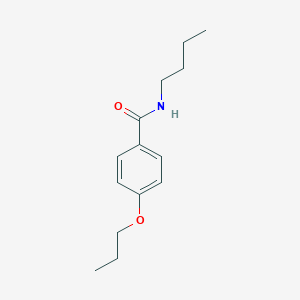
![4-methoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268427.png)
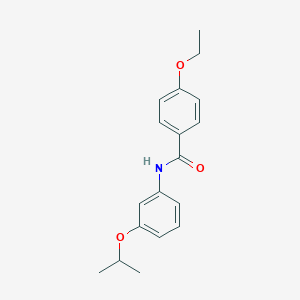
![2-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268430.png)
![4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268432.png)
![2-[(3-Isobutoxybenzoyl)amino]benzamide](/img/structure/B268433.png)
